Sardomozide dihydrochloride

Catalog No.
S548218
CAS No.
138794-73-7
M.F
C11H16Cl2N6
M. Wt
303.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sardomozide dihydrochloride

CAS Number

138794-73-7

Product Name

Sardomozide dihydrochloride

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

Molecular Formula

C11H16Cl2N6

Molecular Weight

303.19 g/mol

InChI

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;

InChI Key

UHEIPGJSFDAPIC-NENXIMLWSA-N

SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Solubility

Soluble in water

Synonyms

4-AIAH, 4-amidinoindan-1-one 2'-amidinohydrazone, CGP 48664, CGP 48664A, CGP-48664, CGP-48664A, SAM 486A, SAM486A

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Description

The exact mass of the compound Sardomozide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photopharmacology

Sardomozide dihydrochloride is a chemical compound known for its role as an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial in polyamine biosynthesis. Its chemical structure is characterized by the presence of a hydrazine moiety, making it a hydrazone derivative. Sardomozide dihydrochloride has garnered attention due to its potent inhibitory activity, with an IC50 value of approximately 0.005 µM in rat liver assays, indicating its effectiveness in disrupting polyamine synthesis pathways .

Sardomozide dihydrochloride's primary mechanism of action involves inhibiting SAMDC, an enzyme responsible for converting S-adenosylmethionine (SAM) to methylthioadenosine (MTA) and carbon dioxide (CO2). SAM is a crucial cellular methyl donor involved in various biological processes, including polyamine biosynthesis []. By inhibiting SAMDC, Sardomozide dihydrochloride disrupts the production of polyamines, essential for rapid cell growth and proliferation. This leads to cell cycle arrest and eventually cell death in cancer cells [, ].

Sardomozide dihydrochloride primarily functions through the inhibition of SAMDC, which catalyzes the decarboxylation of S-adenosylmethionine to produce S-adenosylhomocysteine and subsequently, polyamines. The inhibition of this enzyme leads to decreased levels of polyamines such as spermidine and spermine, which are vital for cellular functions including DNA stabilization and cell proliferation .

The synthesis of sardomozide dihydrochloride typically involves the reaction of 4-amidino-1-indanone with hydrazine derivatives under specific conditions that promote the formation of the desired hydrazone structure.

The biological activity of sardomozide dihydrochloride is closely linked to its role in modulating polyamine levels within cells. Polyamines are known to influence various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting SAMDC, sardomozide dihydrochloride can effectively alter these processes, making it a potential candidate for therapeutic applications in diseases characterized by dysregulated polyamine metabolism, such as cancer .

Sardomozide dihydrochloride can be synthesized through several methods, with the most common involving:

  • Condensation Reaction: The reaction between 4-amidino-1-indanone and hydrazine derivatives.
  • Reaction Conditions: Typically performed under mild acidic or neutral conditions to facilitate the formation of the hydrazone bond.

These methods allow for the efficient production of sardomozide dihydrochloride with high purity levels suitable for research and therapeutic applications.

Sardomozide dihydrochloride has several applications in biomedical research:

  • Cancer Research: Due to its ability to inhibit cell proliferation by disrupting polyamine biosynthesis.
  • Neuroscience: Investigating its effects on neuronal growth and differentiation.
  • Polyamine Metabolism Studies: Serving as a tool to elucidate the roles of polyamines in various biological processes .

Interaction studies have demonstrated that sardomozide dihydrochloride can significantly affect cellular responses to polyamines. For instance, its application alongside other compounds has shown alterations in protein translation mechanisms, particularly through modulation of frameshifting efficiency in mRNA translation. This highlights its potential role in influencing gene expression at the translational level .

Several compounds share structural or functional similarities with sardomozide dihydrochloride:

Compound NameMechanism of ActionIC50 ValueUnique Features
DifluoromethylornithineInhibits ornithine decarboxylaseNot specifiedTargets a different step in polyamine synthesis
Methylglyoxal bis(guanylhydrazone)Inhibits polyamine metabolismNot specifiedAlso affects nitric oxide synthase
1-Aminocyclopropane-1-carboxylic acidInhibits arginine decarboxylaseNot specifiedDirectly impacts arginine metabolism

Sardomozide dihydrochloride is unique due to its highly selective inhibition of SAMDC, making it a more targeted approach compared to other compounds that may affect broader metabolic pathways .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

302.0813499 g/mol

Monoisotopic Mass

302.0813499 g/mol

Heavy Atom Count

19

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OEH39O5H7C

MeSH Pharmacological Classification

Antineoplastic Agents

Wikipedia

Sardomozide dihydrochloride

Dates

Modify: 2023-08-15
1: Koomoa DL, Borsics T, Feith DJ, Coleman CC, Wallick CJ, Gamper I, Pegg AE, Bachmann AS. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma. Mol Cancer Ther. 2009 Jul;8(7):2067-75. doi: 10.1158/1535-7163.MCT-08-1217. Epub 2009 Jul 7. PubMed PMID: 19584241; PubMed Central PMCID: PMC2731875.
2: Millward MJ, Joshua A, Kefford R, Aamdal S, Thomson D, Hersey P, Toner G, Lynch K. Multi-centre Phase II trial of the polyamine synthesis inhibitor SAM486A (CGP48664) in patients with metastatic melanoma. Invest New Drugs. 2005 Jun;23(3):253-6. PubMed PMID: 15868382.
3: Hu X, Washington S, Verderame MF, Demers LM, Mauger D, Manni A. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo. Int J Oncol. 2004 Dec;25(6):1831-8. PubMed PMID: 15547724.
4: van Zuylen L, Bridgewater J, Sparreboom A, Eskens FA, de Bruijn P, Sklenar I, Planting AS, Choi L, Bootle D, Mueller C, Ledermann JA, Verweij J. Phase I and pharmacokinetic study of the polyamine synthesis inhibitor SAM486A in combination with 5-fluorouracil/leucovorin in metastatic colorectal cancer. Clin Cancer Res. 2004 Mar 15;10(6):1949-55. PubMed PMID: 15041711.
5: Pless M, Belhadj K, Menssen HD, Kern W, Coiffier B, Wolf J, Herrmann R, Thiel E, Bootle D, Sklenar I, Müller C, Choi L, Porter C, Capdeville R. Clinical efficacy, tolerability, and safety of SAM486A, a novel polyamine biosynthesis inhibitor, in patients with relapsed or refractory non-Hodgkin's lymphoma: results from a phase II multicenter study. Clin Cancer Res. 2004 Feb 15;10(4):1299-305. PubMed PMID: 14977828.
6: Siu LL, Rowinsky EK, Hammond LA, Weiss GR, Hidalgo M, Clark GM, Moczygemba J, Choi L, Linnartz R, Barbet NC, Sklenar IT, Capdeville R, Gan G, Porter CW, Von Hoff DD, Eckhardt SG. A phase I and pharmacokinetic study of SAM486A, a novel polyamine biosynthesis inhibitor, administered on a daily-times-five every-three-week schedule in patients with Advanced solid malignancies. Clin Cancer Res. 2002 Jul;8(7):2157-66. PubMed PMID: 12114416.
7: Kern W, Schleyer E, Bergmann M, Gschaidmeier H, Ehninger G, Hiddemann W, Braess J. Detection and separation of the S-adenosylmethionine-decarboxylase inhibitor SAM486A in human plasma and urine by reversed-phase ion-pairing high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2001 May-Jun;45(3):175-80. PubMed PMID: 11755379.
8: Paridaens R, Uges DR, Barbet N, Choi L, Seeghers M, van der Graaf WT, Groen HJ, Dumez H, Buuren IV, Muskiet F, Capdeville R, Oosterom AT, de Vries EG. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours. Br J Cancer. 2000 Sep;83(5):594-601. PubMed PMID: 10944598; PubMed Central PMCID: PMC2363502.
9: Zhou H, Choi L, Lau H, Bruntsch U, Vries EE, Eckhardt G, Oosterom AT, Verweij J, Schran H, Barbet N, Linnartz R, Capdeville R. Population pharmacokinetics/toxicodynamics (PK/TD) relationship of SAM486A in phase I studies in patients with advanced cancers. J Clin Pharmacol. 2000 Mar;40(3):275-83. PubMed PMID: 10709156.

Explore Compound Types